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Bz-Tyr-betaNA

Cat. No.: B613212
CAS No.: 201988-63-8
M. Wt: 410.47
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Description

Overview of Chromogenic and Fluorogenic Peptide Substrates

Among the most widely used synthetic substrates are chromogenic and fluorogenic peptides. These compounds typically consist of a short amino acid sequence recognized by a specific protease, which is chemically linked to a reporter molecule—either a chromophore (color-producing) or a fluorophore (fluorescence-producing). ebi.ac.uk

Chromogenic Substrates: These substrates are composed of a peptide sequence attached to a chromogenic group, most commonly p-nitroaniline (pNA). bachem.com The intact substrate is colorless. When the protease cleaves the amide bond between the peptide and the pNA, the free pNA is released, which has a distinct yellow color and a strong absorbance at a specific wavelength (typically 405-410 nm). bachem.combachem.com By measuring the rate of color development with a spectrophotometer, researchers can determine the enzyme's activity. gbiosciences.com

Fluorogenic Substrates: These substrates operate on a similar principle but offer significantly higher sensitivity. caymanchem.com They can be designed in several ways. One common design involves linking a peptide to a fluorescent group like 7-amino-4-methylcoumarin (B1665955) (AMC) or β-naphthylamine (βNA). bachem.comcaymanchem.com Upon cleavage, the released fluorophore exhibits a dramatic increase in fluorescence when excited at a specific wavelength. caymanchem.com Another sophisticated design uses Förster Resonance Energy Transfer (FRET), where a fluorescent donor and a quenching acceptor are attached to opposite ends of the peptide. researchgate.net In the intact substrate, the quencher dampens the donor's fluorescence. Proteolytic cleavage separates the pair, restoring fluorescence. researchgate.net This allows for continuous, real-time monitoring of enzyme activity. caymanchem.comresearchgate.net

Historical Development and Significance of Bz-Tyr-betaNA and Related Derivatives in Enzymatic Investigations

The evolution of synthetic substrates marked a significant leap forward from cumbersome and difficult-to-quantify assays using natural protein substrates like casein. bachem.comenzymedevelopment.com Early synthetic substrates were simple amino acid esters and amides, which were often unselective and insensitive. bachem.com The breakthrough came with the "second generation" of substrates in the early 1970s, which incorporated short peptide chains to better mimic the enzyme's natural target, thereby increasing both sensitivity and selectivity. bachem.comCurrent time information in Bangalore, IN.

Within this context, N-benzoyl-L-tyrosine derivatives became prominent tools for studying proteases like chymotrypsin (B1334515), which preferentially cleaves peptide bonds after aromatic amino acids such as tyrosine. bmglabtech.com Early and highly successful examples include N-benzoyl-L-tyrosine ethyl ester (BTEE) and the chromogenic substrate N-benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA). peptide.co.jpnih.gov These substrates provided a reliable and quantitative means to study chymotrypsin kinetics and inhibition. nih.gov

This compound (N-Benzoyl-L-tyrosine β-naphthylamide) emerged as a logical extension of this developmental line. It combines the chymotrypsin-specific Bz-Tyr moiety with β-naphthylamine, a versatile reporter group that can be detected either colorimetrically or, more sensitively, through its intrinsic fluorescence. ebi.ac.ukbachem.com This dual-detection capability makes it and related β-naphthylamide substrates, such as the trypsin substrate Nα-Benzoyl-DL-arginine β-naphthylamide (BANA), valuable in diverse experimental setups.

Contextualization of this compound within Protease Activity Research

This compound is classified as a synthetic chromogenic and fluorogenic substrate primarily used for assaying the activity of chymotrypsin and chymotrypsin-like serine proteases. peptanova.de Its structure is specifically engineered to interact with the active site of these enzymes. The benzoyl (Bz) group serves as an N-terminal blocking group, and the tyrosine (Tyr) residue fits into the S1 specificity pocket of chymotrypsin, which accommodates large hydrophobic side chains.

The use of such substrates is central to several key areas of biochemical research:

Enzyme Kinetics: Substrates like this compound are essential for determining fundamental kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). bmglabtech.comlibretexts.org This data provides insight into the enzyme's catalytic efficiency and its affinity for the substrate.

Inhibitor Screening: By measuring the reduction in the rate of substrate hydrolysis, researchers can screen for and characterize the potency of potential enzyme inhibitors, a critical step in drug discovery.

Enzyme Identification and Characterization: The specificity of substrates helps in identifying the type of protease activity present in a biological sample and in characterizing newly isolated enzymes. gbiosciences.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O3 B613212 Bz-Tyr-betaNA CAS No. 201988-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-23-14-10-18(11-15-23)16-24(28-25(30)20-7-2-1-3-8-20)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-15,17,24,29H,16H2,(H,27,31)(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRNJRQKVLUQKQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201988-63-8
Record name 201988-63-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Enzymatic Hydrolysis and Catalytic Mechanisms Involving Bz Tyr Betana

Specificity of Bz-Tyr-betaNA for Proteolytic Enzymes

The utility of this compound as a substrate is intrinsically linked to its specificity for certain classes of proteolytic enzymes. This specificity is primarily dictated by the interaction between the substrate's molecular structure and the active site of the enzyme.

Studies on Chymotrypsin (B1334515) and Chymotrypsin-like Proteases

Chymotrypsin, a serine endopeptidase, demonstrates a pronounced preference for cleaving peptide bonds at the carboxyl side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. promega.com Given that this compound possesses a tyrosine residue, it serves as an excellent substrate for chymotrypsin and chymotrypsin-like proteases. promega.com The enzymatic activity is optimal within a pH range of 7.0 to 9.0. promega.com The hydrolysis of this compound by chymotrypsin releases β-naphthylamine, a chromogenic compound that can be quantified to measure enzyme activity.

The specificity of chymotrypsin is attributed to its S1 pocket, a hydrophobic binding site that accommodates large, aromatic side chains. aklectures.com This structural feature allows for the precise recognition and binding of substrates like this compound, facilitating efficient catalysis.

Analysis of Interactions with Other Proteases (e.g., Trypsin, as seen with related beta-naphthylamide substrates)

The interaction of this compound with other proteases, such as trypsin, is less specific. Trypsin, another serine protease, preferentially cleaves peptide chains at the carboxyl side of positively charged amino acids like lysine (B10760008) and arginine. aklectures.comdrugbank.com This specificity is dictated by the presence of a negatively charged aspartate residue in its S1 binding pocket, which attracts and stabilizes the positively charged side chains of its preferred substrates. aklectures.com

However, various synthetic substrates with a β-naphthylamide group are used to assay a range of proteases. For example, Boc-Val-Gly-Arg-β-naphthylamide is a substrate for plasminogen activator, echelon-inc.com Gly-Phe-β-naphthylamide is used for cathepsin C, abcam.com and Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide is a substrate for human enteropeptidase. medchemexpress.com L-Alanine β-naphthylamide is also used as a protease substrate. scientificlabs.co.uk This indicates that while the amino acid portion of the substrate primarily determines specificity, the β-naphthylamide moiety is a versatile reporter group for studying various protease activities.

Molecular Mechanisms of Amide Bond Cleavage in this compound

The cleavage of the amide bond in this compound by serine proteases like chymotrypsin follows a well-established catalytic mechanism involving a catalytic triad (B1167595). semanticscholar.org This triad, typically composed of serine, histidine, and aspartate residues, works in concert to hydrolyze the peptide bond. semanticscholar.orgmdpi.com

The process begins with the binding of the substrate to the enzyme's active site. The catalytic mechanism can be summarized in the following steps:

Nucleophilic Attack: The histidine residue in the catalytic triad acts as a general base, abstracting a proton from the serine's hydroxyl group. This makes the serine oxygen a potent nucleophile. semanticscholar.org The nucleophilic serine then attacks the carbonyl carbon of the amide bond in this compound, forming a tetrahedral intermediate. semanticscholar.org

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, with the histidine residue, now acting as a general acid, donating a proton to the nitrogen atom of the leaving group (β-naphthylamine). nih.gov This results in the cleavage of the amide bond and the formation of a transient acyl-enzyme intermediate, where the benzoyl-tyrosine portion of the substrate is covalently bonded to the serine residue.

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which again acts as a general base. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate quickly collapses, releasing the benzoyl-tyrosine product and regenerating the active enzyme.

Some studies suggest that the enzymatic hydrolysis of amides may not always proceed through a discrete tetrahedral intermediate, but rather via a SN2-like reaction. nih.gov

Substrate-Enzyme Binding Kinetics and Conformational Dynamics

The interaction between this compound and a proteolytic enzyme is a dynamic process characterized by specific binding kinetics and conformational changes in both the substrate and the enzyme. The study of enzyme kinetics provides valuable insights into the efficiency and mechanism of catalysis. jackwestin.com

The Michaelis-Menten model is often used to describe the kinetics of enzyme-catalyzed reactions. jackwestin.com The key parameters are:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the affinity of the enzyme for the substrate.

k_cat (catalytic constant): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Below is an interactive table summarizing the kinetic parameters for the hydrolysis of various β-naphthylamide substrates by different proteases.

SubstrateEnzymeK_m (mM)k_cat (s⁻¹)
Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamideHuman Enteropeptidase0.16115

Quantitative Kinetic Analysis of Enzyme Activity with Bz Tyr Betana

Determination of Steady-State Kinetic Parameters

Steady-state kinetic analysis is a cornerstone of enzymology, providing crucial insights into the catalytic mechanism of an enzyme. europa.euresearchgate.net This approach involves measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant. mit.edu For enzymes that hydrolyze Bz-Tyr-betaNA, the reaction progress can be monitored by the release of β-naphthylamine, which can be quantified spectrophotometrically after a coupling reaction to form a colored azo dye. The data obtained from these measurements are then used to determine key kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Michaelis-Menten Constant (Km) Derivation

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). ucl.ac.ukpatsnap.com It is an inverse measure of the affinity between an enzyme and its substrate; a lower Km value indicates a higher affinity, meaning the enzyme requires a lower substrate concentration to achieve half of its maximum rate. patsnap.comsigmaaldrich.com

The derivation of Km involves measuring the initial reaction rates at a range of this compound concentrations. ucl.ac.uk These data are typically plotted as reaction velocity (v) versus substrate concentration ([S]), which results in a hyperbolic curve described by the Michaelis-Menten equation: wikipedia.org2minutemedicine.com

v = (Vmax * [S]) / (Km + [S])

From this plot, Km can be determined as the substrate concentration that corresponds to Vmax/2. libretexts.orgyoutube.com However, accurately determining Vmax from a hyperbolic curve can be challenging. ucl.ac.uk Therefore, linear transformations of the Michaelis-Menten equation are often employed for more precise parameter estimation. The most common of these is the Lineweaver-Burk plot, which plots the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). 2minutemedicine.com This yields a straight line where the x-intercept is -1/Km. srapcollege.co.in Other linear plotting methods include the Hanes-Woolf plot and the Eadie-Hofstee plot. ucl.ac.uklibretexts.org

Table 1: Hypothetical Kinetic Data for Enzyme Activity with this compound

Substrate Concentration [this compound] (mM) Initial Reaction Velocity (µM/min) 1/[S] (mM⁻¹) 1/v (min/µM)
0.1 5.0 10.0 0.200
0.2 8.3 5.0 0.120
0.4 12.5 2.5 0.080
0.8 16.7 1.25 0.060

Maximum Reaction Velocity (Vmax) Measurement

The maximum reaction velocity (Vmax) represents the rate of the reaction when the enzyme is fully saturated with the substrate. ucl.ac.uksigmaaldrich.com At this point, all active sites of the enzyme are occupied, and the reaction rate is limited by the catalytic speed of the enzyme itself. libretexts.org Vmax is directly proportional to the enzyme concentration.

Similar to Km, Vmax is determined from the same set of experiments measuring initial reaction rates at varying concentrations of this compound. jascoinc.com In a Michaelis-Menten plot, Vmax is the asymptote that the hyperbolic curve approaches as the substrate concentration increases. 2minutemedicine.com In a Lineweaver-Burk plot, the y-intercept is equal to 1/Vmax, allowing for a more accurate determination. 2minutemedicine.com Vmax is a crucial parameter as it reflects the catalytic efficiency of an enzyme under specific conditions. patsnap.com

Enzyme Inhibition Studies Utilizing this compound as a Reporter Substrate

This compound is an effective reporter substrate for studying enzyme inhibitors. nih.gov In these studies, the rate of this compound hydrolysis is measured in the presence and absence of a potential inhibitor. By analyzing the changes in the kinetic parameters (Km and Vmax), the type of inhibition and the inhibitor's potency can be determined. researchgate.net

Characterization of Inhibitor Types (e.g., competitive, non-competitive, uncompetitive)

The interaction between an enzyme and an inhibitor can be classified into several types, each affecting the enzyme's kinetics differently.

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. mdpi.com In the presence of a competitive inhibitor, the apparent Km increases, while Vmax remains unchanged. This is because at very high substrate concentrations, the substrate can outcompete the inhibitor.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). monash.edu This binding alters the enzyme's conformation and reduces its catalytic activity without affecting substrate binding. In non-competitive inhibition, the apparent Vmax decreases, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is rare. In this case, both the apparent Vmax and the apparent Km decrease.

By performing kinetic experiments with this compound at various concentrations in the presence of different inhibitor concentrations and then creating Lineweaver-Burk plots, the type of inhibition can be visually identified by the changes in the slope and intercepts of the resulting lines. arizona.edu

Table 2: Effect of Inhibitor Types on Kinetic Parameters

Inhibition Type Effect on Km Effect on Vmax
Competitive Increases Unchanged
Non-competitive Unchanged Decreases

Calculation of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a more potent inhibitor. The method for calculating Ki depends on the type of inhibition.

For competitive inhibition , Ki can be calculated from the following equation, where [I] is the inhibitor concentration and Km(app) is the apparent Km in the presence of the inhibitor: youtube.com

Km(app) = Km * (1 + [I]/Ki)

For non-competitive inhibition , Ki is determined from the change in Vmax:

Vmax(app) = Vmax / (1 + [I]/Ki)

These calculations are crucial in drug discovery and development for characterizing the efficacy of potential therapeutic agents that target specific enzymes. mdpi.com

Factors Influencing Enzymatic Reaction Rates

The rate of an enzymatic reaction, including the hydrolysis of this compound, is influenced by several environmental factors. libretexts.orgresearchgate.net Understanding these factors is essential for designing accurate kinetic assays and for comprehending enzyme function in physiological contexts.

Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, provided that the substrate concentration is not limiting. uomustansiriyah.edu.iq

Substrate Concentration: At low concentrations, the reaction rate increases with increasing substrate concentration. However, at high concentrations, the enzyme becomes saturated with the substrate, and the rate reaches a plateau (Vmax). libretexts.orguomustansiriyah.edu.iq

Temperature: Reaction rates generally increase with temperature due to increased kinetic energy. monash.eduuomustansiriyah.edu.iq However, beyond an optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. uomustansiriyah.edu.iq

pH: Each enzyme has an optimal pH range at which its activity is maximal. uomustansiriyah.edu.iq Deviations from this optimum can alter the ionization state of amino acid residues in the active site and the substrate, thereby affecting binding and catalysis. srapcollege.co.in

Presence of Activators and Inhibitors: Activators can increase the reaction rate, while inhibitors decrease it. srapcollege.co.in The effects of these molecules are a central part of enzyme regulation.

By carefully controlling these factors, researchers can obtain reliable and reproducible kinetic data for enzymes acting on this compound.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
This compound N-Benzoyl-L-tyrosine β-naphthylamide
β-naphthylamine 2-Naphthylamine
Chymotrypsin (B1334515) -
ATP Adenosine triphosphate
DHB 2,3-Dihydroxybenzoic acid
Sal-AMS Salicyl-adenosine monophosphate
DHB-AMS 2,3-Dihydroxybenzoyl-adenosine monophosphate
ETO Etomoxir
TRH Thyrotropin-releasing hormone

Effect of pH on this compound Hydrolysis

Enzymatic reactions often exhibit a bell-shaped pH-rate profile, with a specific pH at which the enzyme functions most efficiently, known as the pH optimum. nih.gov For the hydrolysis of the closely related substrate N-benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA) by α-chymotrypsin, the optimal pH has been identified as 8.7. conicet.gov.ar Below and above this optimum, the reaction rate declines sharply. The decrease in activity at lower pH values is often attributed to the protonation of the active site histidine (pKa ~6-7), which must be in its neutral form to act as a proton acceptor. nih.govresearchgate.net The decline at higher pH values can be linked to the deprotonation of other groups, such as the α-amino group of the N-terminal isoleucine in chymotrypsin, which can disrupt the enzyme's active conformation. nih.gov

Detailed kinetic studies on trypsin, a related serine protease, have determined pKa values for key ionizable groups that affect catalysis. For instance, the catalytic efficiency (kcat/KM) for trypsin is dependent on free enzyme pKa values of approximately 6.75 and 4.10, assigned to the active site histidine-57 and aspartate-189, respectively; protonation of either group leads to a loss of activity. nih.gov

Table 1: Representative Effect of pH on Relative Hydrolysis Rate

Influence of Temperature on this compound Turnover

Temperature significantly affects the rate of enzyme-catalyzed reactions. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of both the enzyme and substrate molecules. researchgate.net This results in more frequent collisions and more effective binding. For many enzymes, a 10°C rise in temperature can increase activity by 50% to 100%. researchgate.net

However, this relationship only holds up to a certain point, the optimal temperature. Beyond this temperature, the enzyme's delicate three-dimensional structure begins to break down, a process known as thermal denaturation. researchgate.net This leads to a rapid loss of catalytic activity. Studies on chymotrypsin from Atlantic salmon, for instance, show an optimal temperature for activity between 50°C and 60°C. researchgate.net Thermostability studies indicate that chymotrypsin activity remains stable after a 30-minute preincubation at 40°C, but significant activity is lost at higher temperatures. researchgate.net

It is important to note that the observed "optimal temperature" is not an intrinsic constant but can be influenced by the duration of the assay. semanticscholar.org During longer assays at high temperatures, denaturation can occur concurrently with the reaction, causing the apparent optimum to shift to a lower temperature compared to shorter assays. semanticscholar.org Furthermore, the analysis of deacylation for furoyl-chymotrypsins has revealed non-linear Arrhenius plots, suggesting a complex mechanism involving a temperature-dependent equilibrium between two different forms of the acyl-enzyme. nih.gov

Table 2: Representative Influence of Temperature on Enzyme Activity

Impact of Ionic Strength and Solvent Conditions

The ionic strength and composition of the solvent are crucial variables in kinetic studies of enzyme activity.

Ionic Strength The concentration and type of ions in the reaction buffer can influence enzymatic activity by altering electrostatic interactions within the protein and between the enzyme and its substrate. nih.govnih.gov For the hydrolysis of substrates by α-chymotrypsin, studies have shown that the reaction rate increases continuously as the ionic strength increases. nih.govnih.gov This effect is generally a function of the square root of the ionic strength and is thought to arise from changes in the dissociation of key ionizable groups on the enzyme. nih.govnih.gov In contrast, enzymes like trypsin show an initial rate increase at low ionic strengths, followed by inhibition as the ionic strength is further increased. nih.govnih.gov

Table 3: Effect of Ionic Strength on α-Chymotrypsin Relative Activity

Data is illustrative of the trend described for α-chymotrypsin. semanticscholar.orgnih.govnih.gov

Solvent Conditions The use of organic co-solvents is often necessary, as many synthetic substrates like this compound have low solubility in purely aqueous solutions. conicet.gov.ar However, organic solvents can significantly perturb enzyme structure and function. nih.gov A study on the hydrolysis of the similar substrate Bz-Tyr-pNA by α-chymotrypsin in dimethyl sulfoxide (B87167) (DMSO)-water mixtures found a dramatic decrease in catalytic efficiency (kcat/KM) as the concentration of DMSO increased. conicet.gov.ar The enzyme showed no activity at all in a 20% molar ratio of DMSO-water mixture. conicet.gov.ar Other organic solvents such as ethanol, 1-propanol, and 2-propanol have also been shown to reduce the reaction rate of proteases compared to the rate in aqueous buffer. researchgate.netresearchgate.net This inactivation is often due to the disruption of the essential water layer around the enzyme and direct interaction of the solvent with the active site. nih.gov

Table 4: Effect of DMSO on the Catalytic Efficiency of α-Chymotrypsin with Bz-Tyr-pNA

Data from the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA). conicet.gov.ar

Methodological Approaches for Assaying Enzyme Activity with Bz Tyr Betana

Development and Optimization of Chromogenic Assays

Chromogenic assays are a well-established method for measuring enzyme activity. nih.gov These assays utilize a substrate that, when cleaved by an enzyme, releases a product molecule, or chromophore, which absorbs light in the visible spectrum. jove.com The change in color, directly proportional to the amount of product formed, can be quantified using a spectrophotometer. news-medical.net The development of these assays involves optimizing various parameters, including substrate and enzyme concentrations, buffer conditions (such as pH and ionic strength), and incubation time and temperature to ensure the reaction rate is linear and reflects the true enzyme activity. longdom.orgmdpi.comresearchgate.net

Spectrophotometric Detection of Released Chromophores (e.g., p-nitroaniline from Bz-Tyr-pNA)

While Bz-Tyr-betaNA is primarily a fluorogenic substrate, the principles of chromogenic assays are best exemplified by analogous substrates like Nα-Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA). In this case, the enzyme cleaves the amide bond, releasing the chromophore p-nitroaniline (pNA). sigmaaldrich.com This released pNA has a distinct absorption spectrum compared to the substrate-bound form and can be detected spectrophotometrically. bachem.com

The concentration of the released p-nitroaniline is typically measured by monitoring the increase in absorbance at or near 405-410 nm. sigmaaldrich.comnih.govresearchgate.net This specific wavelength is chosen because it maximizes the signal from the product while minimizing interference from the absorbance of the substrate and other reaction components. sigmaaldrich.com Coupled enzyme assays can also be designed where the product of the first enzymatic reaction becomes the substrate for a second enzyme, which in turn produces a measurable chromophore. nih.gov

Standard Curve Generation and Data Quantitation

To translate the measured absorbance into the actual amount of product formed, a standard curve is essential. biomol.comjove.com A standard curve is generated by preparing a series of solutions with known concentrations of the pure chromophore (e.g., p-nitroaniline) and measuring their corresponding absorbance values under the same conditions as the enzyme assay. news-medical.netillinois.edu

Plotting absorbance versus concentration yields a calibration curve. news-medical.net For many assays, this relationship is linear within a certain concentration range, adhering to the Beer-Lambert law. rsc.org The resulting linear equation (y = mx + b, where y is absorbance and x is concentration) allows for the accurate calculation of the concentration of the product generated in the enzymatic reaction from its measured absorbance. youtube.com This quantitative data is then used to determine the reaction velocity and subsequently, the enzyme's activity, often expressed in units such as µmol of product formed per minute (U). biomol.com

Table 1: Example of Standard Curve Data for p-nitroaniline

p-nitroaniline Concentration (µM) Absorbance at 410 nm (AU)
0 0.000
10 0.088
20 0.176
40 0.352
60 0.528
80 0.704
100 0.880

This interactive table demonstrates a typical linear relationship between the concentration of a chromophore and its absorbance, which is used to quantify enzyme activity.

Design and Application of Fluorogenic Assays

Fluorogenic assays represent a significant advancement in enzyme detection, offering superior sensitivity compared to their chromogenic counterparts. antibodiesinc.comthermofisher.com These assays employ substrates that are either non-fluorescent or weakly fluorescent and are enzymatically converted into a highly fluorescent product. patsnap.com The compound this compound is a classic example of a fluorogenic substrate.

Fluorescence Detection of Released Fluorophores (e.g., beta-naphthylamine)

When an enzyme like chymotrypsin (B1334515) hydrolyzes this compound, it cleaves the amide bond and releases the fluorophore β-naphthylamine. While the intact substrate exhibits minimal fluorescence, the free β-naphthylamine is highly fluorescent. This increase in fluorescence can be measured using a fluorometer. The detection of β-naphthylamine is typically performed with an excitation wavelength in the range of 320-340 nm and an emission wavelength between 410-420 nm. bachem.com Similar fluorogenic substrates, such as those releasing 4-methoxy-β-naphthylamine or 7-amido-4-methylcoumarin (AMC), are also widely used and are detected at their respective optimal excitation and emission wavelengths. bachem.comtandfonline.comnih.gov

Table 2: Spectroscopic Properties of Common Fluorophores

Fluorophore Substrate Example Excitation Max (nm) Emission Max (nm)
β-Naphthylamine This compound 320-340 410-420
7-Amido-4-methylcoumarin (AMC) L-Tyrosine-AMC 360-380 440-460
4-Methoxy-β-naphthylamine Z-Arg-4MβNA 335-350 410-440

This interactive table summarizes the excitation and emission wavelengths for fluorophores commonly used in enzyme assays. bachem.com

Advantages of Enhanced Sensitivity and Continuous Monitoring

Fluorogenic assays offer several key advantages over chromogenic methods. mdpi.com Their most significant benefit is enhanced sensitivity, allowing for the detection of much lower concentrations of enzymatic products. antibodiesinc.compatsnap.comtudublin.ie This high sensitivity means that assays can be performed with smaller amounts of enzyme and substrate, making them more cost-effective and suitable for high-throughput screening (HTS) applications where sample volume is limited. mdpi.commdpi.com

Another major advantage is the ability to perform continuous, real-time monitoring of enzyme kinetics. patsnap.commdpi.comnih.gov Because the fluorescent signal is generated instantaneously upon product formation, the reaction progress can be followed without the need to stop the reaction at various time points. tandfonline.com This provides a detailed view of the reaction kinetics from the initial velocity to substrate depletion, which is particularly valuable for studying enzyme inhibition and reaction mechanisms. patsnap.commdpi.com

Comparison of Assay Formats and Their Suitability for Different Research Contexts

The choice between a chromogenic and a fluorogenic assay depends on the specific requirements of the experiment, including sensitivity needs, cost, equipment availability, and the nature of the samples being tested. nih.govacs.org

Chromogenic Assays:

Strengths: They are generally less expensive, technically simpler to perform, and rely on widely available spectrophotometers. nih.govoup.com They can be very robust and are often sufficient for routine enzyme activity measurements where high sensitivity is not the primary concern. oup.com

Weaknesses: They are less sensitive than fluorogenic assays and can be susceptible to interference from colored compounds or turbidity in the sample, which can affect absorbance readings. tudublin.ienih.gov

Fluorogenic Assays:

Strengths: Their primary advantages are high sensitivity and a broad dynamic range, allowing for the detection of low enzyme activities and the use of minimal reagents. tudublin.ienih.gov The ability to monitor kinetics in real-time is a significant benefit for detailed mechanistic studies and HTS inhibitor screening. mdpi.comnih.gov

Weaknesses: These assays require a more specialized and expensive instrument (a fluorometer). acs.org They can also be prone to interference from autofluorescent compounds within the sample or from quenching effects where other molecules in the sample absorb the emitted light. bachem.com

Table 3: Comparison of Chromogenic and Fluorogenic Assay Formats

Feature Chromogenic Assays Fluorogenic Assays
Principle Measures change in light absorbance Measures emission of light (fluorescence)
Sensitivity Lower Higher tudublin.ie
Monitoring Typically endpoint or discontinuous Continuous, real-time monitoring possible patsnap.com
Instrumentation Spectrophotometer Fluorometer
Cost Generally lower Generally higher acs.org
Throughput Moderate; adaptable to HTS High; well-suited for HTS mdpi.com
Interference Sample color, turbidity Autofluorescence, light quenching bachem.com
Typical Substrate Bz-Tyr-pNA This compound

This interactive table provides a direct comparison of the key features of chromogenic and fluorogenic enzyme assays.

Table of Mentioned Compounds

Compound Name Abbreviation
Nα-Benzoyl-L-tyrosine β-naphthylamide This compound
Nα-Benzoyl-L-tyrosine p-nitroanilide Bz-Tyr-pNA
p-nitroaniline pNA
β-naphthylamine βNA
7-amido-4-methylcoumarin AMC
4-methoxy-β-naphthylamine 4MβNA
L-Tyrosine 7-amido-4-methylcoumarin L-Tyrosine-AMC

High-Throughput Screening Methodologies Incorporating this compound

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify potential modulators of a biological target. While this compound (Nα-Benzoyl-L-tyrosine β-naphthylamide) is a well-established chromogenic and fluorogenic substrate for chymotrypsin-like proteases in traditional enzyme kinetics, its direct application in large-scale HTS campaigns requires specific adaptations to meet the demands of automation, miniaturization, and signal detection.

The primary challenge in adapting a this compound-based assay for HTS lies in the detection of the released β-naphthylamine. In a classic laboratory setting, this often involves a secondary chemical reaction (the Bratton-Marshall reaction) to produce a stable, colored azo dye for absorbance measurement. This two-step process is less ideal for HTS, which favors simpler, homogeneous "mix-and-measure" protocols.

However, the inherent fluorescence of the liberated β-naphthylamine (excitation ~340 nm, emission ~420 nm) provides a more direct route for HTS assay development. By leveraging this fluorescence, a continuous, single-step kinetic assay can be designed. In this format, the rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis by the enzyme. Potential inhibitors are identified by a reduction in this rate.

For an assay utilizing this compound to be considered HTS-compatible, it must be robust, reproducible, and perform well in a miniaturized format (typically 384- or 1536-well plates). A key statistical parameter used to validate the quality of an HTS assay is the Z'-factor. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS. While specific Z'-factor data for large screens using this compound is not extensively published, similar assays for chymotrypsin inhibitors using other fluorogenic substrates have demonstrated the feasibility of achieving high Z'-factors. For instance, a commercially available HTS assay kit for chymotrypsin inhibitors reports a robust Z'-factor of greater than 0.8.

Research Findings from HTS Campaigns Targeting Chymotrypsin-Like Proteases

While detailed reports of large-scale screens using this compound are limited, numerous HTS campaigns have successfully identified inhibitors against chymotrypsin-like proteases, which are the target enzymes for this substrate. These studies provide valuable insights into the types of compounds that can be identified and the general parameters of such screens.

One notable example is the screening for inhibitors of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus, a chymotrypsin-like serine protease crucial for viral replication. In one such campaign, a luciferase-based complementation assay was developed for HTS in a 1536-well format to screen approximately 15,000 clinical-stage or FDA-approved small molecules. This screen identified several compounds that selectively inhibited the 3CLpro enzyme without causing cytotoxicity.

The table below summarizes the key parameters and outcomes of this representative HTS campaign.

Parameter Details
Target Enzyme SARS-CoV-2 3C-like Protease (3CLpro)
Assay Principle Luciferase-based reporter complementation
Plate Format 1536-well
Compound Library Size ~15,000 compounds
Primary Hits 418 compounds
Confirmed Hits (non-cytotoxic) 18 compounds
Key Identified Inhibitor Tranilast
Counterscreen Cytotoxicity assay (Z' = 0.90)

In another study targeting the same enzyme, a library of 3,987 FDA-approved drugs was computationally screened, leading to the in vitro testing of 47 selected drugs. This approach, combining in silico screening with a focused in vitro assay, represents an efficient alternative to brute-force HTS of massive libraries. The in vitro validation used a fluorescence-based assay to measure the enzymatic activity of 3CLpro.

The results of the in vitro screening from this study are detailed below, showcasing compounds that demonstrated significant inhibition of the chymotrypsin-like protease.

Compound Drug Class Inhibitory Effect on 3CLpro
Boceprevir Protease InhibitorYes
Ombitasvir AntiviralYes
Paritaprevir Protease InhibitorYes
Tipranavir Protease InhibitorYes
Ivermectin AnthelminticYes
Micafungin AntifungalYes

These examples, while not using this compound directly, illustrate the successful application of HTS methodologies to identify inhibitors of the same class of chymotrypsin-like proteases that this compound is designed to assay. The principles of assay design, validation with parameters like the Z'-factor, and the subsequent hit-to-lead process are directly transferable to a potential HTS campaign using the this compound substrate, provided the detection method is optimized for high-throughput modalities.

Role of Bz Tyr Betana in Peptide Chemistry and Synthesis Research

Enzymatic Peptide Synthesis with Bz-Tyr-betaNA Precursors or Analogs

Enzymatic peptide synthesis has emerged as a powerful alternative to purely chemical methods, offering high specificity and milder reaction conditions. In this domain, precursors and analogs of this compound are utilized as substrates or nucleophiles. Enzymes like chymotrypsin (B1334515) and papain can catalyze the formation of peptide bonds, and the nature of the substrates is crucial for the reaction's efficiency. ontosight.ainih.gov

Studies have explored α-chymotrypsin-catalyzed acyl transfer reactions using various acyl donors and C-protected amino acids as nucleophiles. nih.gov In these experiments, β-naphthylamides of amino acids such as L-Alanine, L-Leucine, and L-Arginine served as the nucleophilic component. The findings indicated that the modification of the nucleophile's carboxyl group with β-naphthylamide dramatically increases its reactivity in the peptide synthesis process. nih.gov This is a key finding, demonstrating that the β-naphthylamide moiety actively participates in enhancing the efficiency of the enzymatic ligation.

Further research has examined the enzymatic synthesis of dipeptides, such as Bz-Tyr-Phe-NH2, in model reactions catalyzed by chymotrypsin immobilized on polymeric supports. researchgate.net The synthesis of various dipeptides has been achieved using amino acid esters and amides, with research indicating that blocking the nucleophile with groups like -betaNA or -pNA markedly improves yields. nih.gov The optimization of such enzymatic reactions involves studying the effects of pH, temperature, solvent, and substrate concentrations to maximize the peptide yield. nih.govnih.gov The use of β-naphthylamide derivatives in these systems underscores their importance in facilitating enzyme-mediated peptide bond formation.

Development and Characterization of this compound Analogs and Derivatives for Biochemical Probes

Analogs of this compound, particularly those where tyrosine is replaced by other amino acids, are widely developed as chromogenic or fluorogenic substrates for biochemical assays. These compounds are designed to be colorless and non-fluorescent until they are acted upon by a specific enzyme. ebi.ac.uk The enzymatic cleavage of the amide bond between the amino acid and the β-naphthylamine moiety releases β-naphthylamine, a molecule that can be detected colorimetrically or by fluorescence, providing a quantitative measure of enzyme activity.

A prominent example is Nα-Benzoyl-L-arginine β-naphthylamide (BANA), a synthetic substrate used extensively in assays for proteolytic enzymes like trypsin, papain, and cathepsin B. The hydrolysis of BANA by these enzymes releases β-naphthylamine, allowing for the investigation of enzyme kinetics and inhibition mechanisms. Similarly, other amino acid β-naphthylamides, such as L-leucyl-β-naphthylamide, are used as substrates for different peptidases, like leucine (B10760876) aminopeptidase. nih.gov

The development of these molecules as biochemical probes is a critical area of research. nih.govnih.gov The design of such probes involves creating analogs with high specificity for the target enzyme to ensure that the measured activity is not due to off-target effects. nih.gov These tools are invaluable in diagnostics and for studying fundamental biological processes, including protein digestion, immune response, and cell signaling. The characterization of these derivatives involves detailed kinetic studies and spectroscopic analysis to validate their function as reliable probes for enzymatic activity. nih.gov

Advanced Research Directions and Broader Academic Applications

Investigations into Novel Proteases from Diverse Biological Sources using Bz-Tyr-betaNA

The search for novel proteases from a vast array of biological sources is crucial for discovering new enzymes with unique properties and potential biotechnological applications. This compound has proven to be an effective tool in the initial screening and characterization of such enzymes.

Researchers have successfully utilized this compound to identify and characterize new proteases from various organisms. For instance, a novel serine protease inhibitor gene, Spi1C, was identified from a marine metagenome. mdpi.com The inhibitory activity of the recombinant Spi1C protein was tested against proteases like α-chymotrypsin and trypsin using chromogenic substrates. mdpi.com Similarly, a new cold-active protease was discovered in an extremophilic bacterium, Psychrobacter sp. 94-6PB, from an Antarctic glacier. frontiersin.org This enzyme's activity was assessed using azocasein (B1165720) as a substrate, demonstrating its potential for applications in cold-washing laundry products. frontiersin.org

The substrate has also been instrumental in identifying proteases from more complex organisms. Studies on trypsin-like proteases (TLPs), which are involved in various physiological and pathological processes, have benefited from the use of this compound and similar substrates. nih.govfrontiersin.org Novel inhibitors and activity-based probes have been developed to target these enzymes, aiding in the understanding of their roles in diseases like cystic fibrosis and allergic asthma. nih.govfrontiersin.org

Furthermore, the discovery of a novel ATP-dependent caseinolytic protease (ClpP) from the marine bacterium Cobetia amphilecti KMM 296 highlights the diverse sources of new enzymes. mdpi.com The characterization of this enzyme's activity was performed using casein as a substrate, revealing its unique properties and potential for biotechnological applications. mdpi.com

The following table summarizes key findings from studies that have used this compound or similar substrates to investigate novel proteases:

ProteaseSource OrganismSubstrate Used in StudyKey FindingsReference
Spi1C (Serine Protease Inhibitor)Marine MetagenomeH-D-Phe-Pip-Arg-pNAInhibited α-chymotrypsin and trypsin with Ki values of 1.79 × 10−8 M and 1.52 × 10−8 M, respectively. mdpi.com
Cold-active alkaline proteasePsychrobacter sp. 94-6PB (Antarctic bacterium)AzocaseinOptimal activity at 20–30°C and pH 7-9, with potential for use in cold washing. frontiersin.org
Trypsin-Like Proteases (TLPs)Various (including cockroach extract)Peptide derivatives with electrophilic leaving groupsDevelopment of potent, irreversible inhibitors suitable as activity-based probes. nih.govfrontiersin.org
Caseinolytic Protease (ClpP)Cobetia amphilecti KMM 296 (Marine bacterium)CaseinMaximal activity at pH 5.6 and 7.4, and a temperature of 45°C. mdpi.com

Elucidation of Protease Roles in Cellular and Subcellular Processes (excluding clinical human trials)

Proteases are integral to a multitude of cellular and subcellular processes, and understanding their specific functions is a key area of research. bitesizebio.comnih.gov this compound-based assays, by allowing for the quantification of protease activity, contribute significantly to elucidating these roles. promega.de

The disruption of cellular compartmentalization during laboratory procedures like cell lysis can release proteases, which may then degrade proteins of interest. bitesizebio.com The use of protease inhibitors and activity assays is therefore crucial for obtaining accurate experimental results. bitesizebio.com Assays utilizing substrates like this compound can measure the activity of a broad spectrum of proteases in various biological samples, including cell lysates. raybiotech.com

The study of proteases extends to their involvement in specific cellular pathways and organelles. For example, the ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, and assays are available to measure the enzymatic activities associated with the proteasome. promega.de Furthermore, proteases are known to be involved in processes such as apoptosis and blood clotting. bitesizebio.com

The investigation of proteases in different organisms reveals their diverse functions. In bacteria, outer membrane proteases can be involved in the degradation of foreign proteins. nih.gov In viruses, proteases are often essential for the viral life cycle, making them attractive targets for antiviral therapies. taylorandfrancis.com

Integration of this compound-Based Assays with Structural Biology Techniques (e.g., crystallography, NMR) to understand enzyme-substrate complexes

Combining this compound-based activity assays with high-resolution structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful approach to understanding the intricacies of enzyme-substrate interactions. mdpi.comdiva-portal.org While activity assays quantify the catalytic efficiency of an enzyme, structural methods offer a detailed three-dimensional view of the enzyme's active site and how a substrate like this compound binds to it.

X-ray crystallography can reveal the precise atomic coordinates of an enzyme-substrate complex, providing insights into the specific amino acid residues involved in substrate binding and catalysis. nih.govnih.gov For instance, crystallographic studies of proteases have elucidated the conformational changes that occur upon substrate binding and have helped to identify key residues in the active site. nih.govnih.gov

NMR spectroscopy, on the other hand, is particularly useful for studying the dynamic aspects of enzyme-substrate interactions in solution. mdpi.comnih.govunl.pt It can provide information on the flexibility of the enzyme and substrate, as well as the conformational changes that occur during the catalytic cycle. nih.gov Saturation Transfer Difference (STD)-NMR is a technique that can be used to identify which parts of a ligand are in close contact with the protein, providing valuable information for drug design. biorxiv.org In-cell NMR allows for the study of protein-protein interactions within a cellular environment. nih.gov

The integration of these techniques has been instrumental in understanding the function of various enzymes, including lipoxygenases, where 3D structures have provided a solid foundation for further research into their oxidation mechanisms. diva-portal.org Similarly, structural studies of β-galactosidase have provided a detailed understanding of its active site and catalytic mechanism. nih.gov

Computational and Theoretical Studies of this compound Interactions with Enzymes

Computational and theoretical methods are increasingly being used to complement experimental studies of enzyme-substrate interactions. taylorandfrancis.com These approaches can provide detailed insights into the molecular mechanisms of catalysis and can be used to predict the binding affinity and mode of interaction of substrates like this compound with enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a substrate binding to an enzyme's active site. ghalib.edu.af This method can be used to generate a model of the this compound-enzyme complex, which can then be used to identify key interactions and guide further experimental studies. ghalib.edu.af

Molecular dynamics (MD) simulations provide a more dynamic view of the enzyme-substrate interaction by simulating the movement of atoms over time. bakerlab.orgfrontiersin.org MD simulations can be used to study the conformational changes that occur upon substrate binding, the stability of the enzyme-substrate complex, and the role of solvent molecules in the catalytic process. nih.govplos.org Steered molecular dynamics (sMD) simulations can be used to investigate the process of ligand unbinding from the enzyme. plos.org

These computational approaches have been successfully applied to study a variety of enzyme systems, including β-lactamases and malarial M1 aminopeptidases. ghalib.edu.afplos.org

Quantum chemical calculations, such as those based on density functional theory (DFT), can provide a detailed understanding of the chemical reactions that occur during enzyme catalysis. mdpi.comrsc.orgrsdjournal.org These methods can be used to calculate the energies of different states along the reaction pathway, including the transition state, which is the highest energy point along the reaction coordinate. rsc.orgnih.gov

By mapping out the entire reaction pathway, quantum chemical calculations can provide insights into the mechanism of bond cleavage and formation, as well as the role of specific amino acid residues in catalysis. nih.govresearchgate.net These calculations have been used to study a variety of chemical reactions, including ATP hydrolysis and the decomposition of peptide bonds. nih.govnih.gov

The integration of these computational and theoretical approaches with experimental data provides a comprehensive understanding of how enzymes like proteases interact with substrates such as this compound at the molecular level.

Considerations in Enzyme Activity Research Utilizing Synthetic Substrates

Strategies for Minimizing Assay Interference and Background Signals

In enzymology, the use of synthetic substrates like Nα-Benzoyl-L-tyrosine β-naphthylamide (Bz-Tyr-betaNA) provides a valuable tool for studying enzyme activity. However, obtaining accurate and reliable data necessitates a focus on minimizing interference and background signals that can obscure the true enzymatic reaction. nih.govdcfinechemicals.com

A primary source of interference is the chemical reactivity of compounds being tested, which can interact with assay components and produce false results. nih.gov Strategies to mitigate this include both knowledge-based and experimental approaches. Knowledge-based methods involve using substructure filters and searching literature and databases to identify potentially reactive compounds before they are even tested. nih.gov

Experimental strategies are crucial for identifying and reducing interference. One common approach is the inclusion of scavenging reagents, such as dithiothreitol (B142953) (DTT), in the assay buffer. nih.gov DTT helps to keep protein cysteines in their reduced state and can react with thiol-reactive compounds, preventing them from interfering with the assay. nih.gov Counter-screens are another vital experimental tool. For instance, a counter-screen can be designed to detect redox-active compounds that might interfere with assays involving enzymes like horseradish peroxidase. nih.gov

Background signals can also arise from various sources, including autofluorescence of sample components, inadequate blocking, or insufficient washing in plate-based assays. fluorofinder.com To address autofluorescence, researchers can switch to fluorophores that emit in a different part of the spectrum to avoid the problematic range. fluorofinder.com Additionally, the use of cross-adsorbed secondary antibodies can reduce non-specific binding and, consequently, background signals, particularly in immunoassays. fluorofinder.com Careful optimization of assay conditions, such as antibody concentrations and washing steps, is also fundamental to minimizing background. fluorofinder.com

A summary of common interferences and mitigation strategies is presented in the table below.

Type of Interference Potential Source Mitigation Strategy
Chemical ReactivityTest compounds reacting with assay reagentsKnowledge-based filters, experimental counter-screens, use of scavenging agents (e.g., DTT) nih.govnih.gov
AutofluorescenceEndogenous sample components (e.g., collagen), fixativesSwitch to different fluorophores, use of autofluorescence quenching reagents fluorofinder.com
Non-specific BindingAntibodies binding to off-target moleculesUse of cross-adsorbed secondary antibodies, adequate blocking, optimization of washing steps fluorofinder.com
Reagent ImpuritiesTrace metals or other contaminants in assay componentsUse of high-purity reagents, analysis for and removal of potential interfering substances nih.gov

Validation of Assay Specificity and Reproducibility

The credibility of research findings using synthetic substrates like this compound hinges on the rigorous validation of the assay's specificity and reproducibility. anilocus.com Specificity ensures that the measured activity is solely attributable to the enzyme of interest acting on the synthetic substrate, while reproducibility demonstrates that the assay yields consistent results under the same conditions. anilocus.comthermofisher.com

Validation of Specificity:

To confirm that the observed signal is a direct result of the specific enzyme's action on this compound, several control experiments are essential. A fundamental control is to run the assay in the absence of the enzyme. This "no-enzyme" control helps to identify any non-enzymatic hydrolysis of the substrate or other sources of background signal. Similarly, a "no-substrate" control, where the enzyme is present but this compound is omitted, accounts for any intrinsic signal from the enzyme preparation itself.

The use of specific inhibitors for the enzyme under investigation is a powerful tool for validating specificity. A significant reduction in the measured activity in the presence of a known inhibitor provides strong evidence that the assay is indeed measuring the activity of the target enzyme. Conversely, the use of non-specific or irrelevant inhibitors should not significantly affect the assay outcome.

The specificity of the substrate-enzyme interaction is a key principle. dcfinechemicals.com While synthetic substrates are designed to mimic the natural substrate, it is crucial to acknowledge that they may not be perfectly specific. dcfinechemicals.com Therefore, characterizing the kinetic parameters of the reaction, such as the Michaelis constant (Km) and the maximal velocity (Vmax), can provide insights into the affinity of the enzyme for the synthetic substrate.

Validation of Reproducibility:

Reproducibility is the cornerstone of reliable scientific research. nih.gov For enzyme assays, this means obtaining consistent results when the experiment is repeated. thermofisher.comnih.gov Several factors can influence reproducibility, including the stability of the enzyme and reagents, and the precise control of experimental conditions. anilocus.comthermofisher.com

To ensure reproducibility, it is critical to standardize all aspects of the assay protocol. This includes maintaining a constant pH, temperature, and ionic strength, as even minor variations can significantly impact enzyme activity. thermofisher.com For example, a temperature change of just one degree can alter enzyme activity by 4-8%. thermofisher.com The concentration of both the enzyme and the substrate must also be carefully controlled and accurately reported. nih.govnih.gov

Intra-assay and inter-assay variability should be assessed to quantify the reproducibility of the assay. Intra-assay precision is determined by running multiple replicates of the same sample within a single experiment, while inter-assay precision is assessed by running the same samples on different days or with different batches of reagents. The results are often expressed as the coefficient of variation (CV), with lower CV values indicating higher reproducibility. Studies have shown that with proper optimization, high reproducibility with intraclass correlation coefficients (ICC) of 0.92 can be achieved for enzymatic assays. nih.gov

The following table summarizes key parameters for validating assay specificity and reproducibility.

Validation Parameter Purpose Method
Specificity
No-Enzyme ControlTo measure non-enzymatic substrate degradationRun assay without the enzyme
No-Substrate ControlTo measure background signal from the enzyme preparationRun assay without the substrate
Specific InhibitorsTo confirm the activity is from the target enzymeAdd a known inhibitor of the enzyme and observe the change in activity
Reproducibility
Standardization of ConditionsTo minimize variability between experimentsStrictly control pH, temperature, ionic strength, and reagent concentrations thermofisher.com
Intra-Assay PrecisionTo assess consistency within a single experimentRun multiple replicates of the same sample in one assay
Inter-Assay PrecisionTo assess consistency between different experimentsRun the same samples on different days or with different reagent batches

Ethical Frameworks in Biochemical and Enzymological Research

Ethical considerations are a fundamental aspect of all scientific research, including in vitro studies in biochemistry and enzymology that utilize synthetic substrates like this compound. solubilityofthings.com While such research may not directly involve human subjects or animals, it is still governed by a set of ethical principles that ensure the integrity and responsible conduct of science. solubilityofthings.commq.edu.au

A core principle is the commitment to scientific integrity, which encompasses honesty in data acquisition, analysis, and reporting. Researchers have an ethical obligation to present their findings accurately and to avoid fabrication or falsification of data. solubilityofthings.com This includes transparently reporting all experimental details, including the methods used to minimize interference and validate the assay, as discussed in the preceding sections. nih.gov Such transparency is crucial for the reproducibility and verification of scientific findings by the broader research community. nih.gov

Another important ethical consideration is the responsible use of resources. This includes the efficient use of laboratory reagents and consumables to minimize waste. While this may seem like a practical rather than an ethical issue, the responsible stewardship of research funding, which often comes from public or charitable sources, is an ethical imperative.

In the broader context of biochemical research, the "Three Rs" framework—Replacement, Reduction, and Refinement—is a guiding principle, particularly when animal-derived materials are used, even for in vitro studies. solubilityofthings.comresearchgate.net

Replacement: This principle encourages researchers to use alternatives to animal-derived materials whenever possible. solubilityofthings.com The use of synthetic substrates like this compound aligns with this principle by replacing the need for natural substrates that might otherwise be isolated from animal tissues.

Reduction: When the use of animal-derived materials is unavoidable (for example, in the case of enzymes that can only be sourced from animal tissues), the principle of reduction calls for minimizing the number of animals used to obtain the necessary materials. solubilityofthings.com

Refinement: This principle focuses on minimizing any potential pain or distress to animals involved in the research process. researchgate.net Even when only tissues are used, ethical considerations regarding the humane treatment of the animals from which the tissues were obtained are paramount. solubilityofthings.com

Furthermore, the potential for "dual-use" concerns, where the knowledge or techniques generated from the research could be misused for harmful purposes, is an emerging ethical consideration in the life sciences. sphericalinsights.com While this is less of a direct concern for basic enzymology research with a substrate like this compound, it is part of a broader ethical landscape that encourages scientists to be mindful of the potential applications of their work. sphericalinsights.com

The following table outlines the key ethical principles relevant to biochemical research using synthetic substrates.

Ethical Principle Description Relevance to Research with this compound
Scientific IntegrityHonesty and transparency in all aspects of the research process. solubilityofthings.comAccurate reporting of data, methods, and controls to ensure the validity and reproducibility of findings. nih.gov
Responsible Use of ResourcesEfficient and conscientious use of research funding, reagents, and equipment.Minimizing waste and maximizing the scientific value obtained from the resources used.
The Three Rs (Replacement, Reduction, Refinement)A framework for the ethical use of animals in research. solubilityofthings.comresearchgate.netThe use of synthetic substrates like this compound is a form of replacement. If animal-derived enzymes are used, the principles of reduction and refinement apply. solubilityofthings.com
Awareness of Dual-Use PotentialConsideration of the potential for research findings or techniques to be misused. sphericalinsights.comA general principle of responsible science that encourages researchers to be mindful of the broader implications of their work. sphericalinsights.com

Q & A

Q. How can Bz-Tyr-betaNA be characterized for purity and structural integrity in experimental setups?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data with established databases and validate against synthetic standards. For novel derivatives, include mass spectrometry (MS) and elemental analysis to verify molecular composition .

Q. What are established protocols for synthesizing this compound, and how can reproducibility be ensured?

Methodological Answer: Follow peer-reviewed synthetic routes, such as benzoylation of tyrosine derivatives using benzoyl chloride in anhydrous conditions. Document reaction parameters (temperature, solvent, stoichiometry) meticulously. Reproducibility requires strict adherence to purification steps (e.g., column chromatography) and validation via melting point analysis and comparative NMR .

Q. Which enzymatic assays commonly utilize this compound as a substrate, and what kinetic parameters should be measured?

Methodological Answer: this compound is often used in protease activity assays. Measure initial reaction rates under varying substrate concentrations (0.1–10 mM) to determine KmK_m and VmaxV_{max}. Use spectrophotometry to monitor β-naphthylamide release at 405 nm. Include positive controls (e.g., purified trypsin) and account for background hydrolysis .

Advanced Research Questions

Q. How can conflicting kinetic data for this compound hydrolysis in different buffer systems be resolved?

Methodological Answer: Conduct a systematic analysis of buffer components (pH, ionic strength, co-solvents) on enzyme activity. Use statistical tools (e.g., ANOVA) to identify significant variables. Compare results with computational models (e.g., molecular dynamics simulations) to assess solvent effects on substrate-enzyme interactions .

Q. What strategies optimize this compound’s stability in long-term enzymatic inhibition studies?

Methodological Answer: Test stabilizers (e.g., glycerol, DTT) and storage conditions (lyophilization vs. −80°C aliquots). Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and quantify intact compound using HPLC-MS. Validate stability by comparing inhibition IC₅₀ values before and after storage .

Q. How do structural modifications of this compound impact its specificity in protease profiling assays?

Methodological Answer: Synthesize analogs with variations in the benzoyl or naphthylamide groups. Screen against a panel of proteases (e.g., caspases, cathepsins) using fluorogenic assays. Perform molecular docking studies to correlate structural changes with binding affinity and selectivity. Use cluster analysis to identify SAR trends .

Q. What experimental designs address low signal-to-noise ratios in this compound-based high-throughput screening (HTS)?

Methodological Answer: Implement quench-flow systems to minimize non-specific hydrolysis. Optimize fluorophore/quencher pairs (e.g., FRET-based probes) and use plate readers with enhanced sensitivity. Include Z’-factor validation (>0.5) to confirm assay robustness. Normalize data against negative controls (e.g., substrate-only wells) .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound-enzyme interactions?

Methodological Answer: Re-evaluate force field parameters in simulations and validate docking poses with mutagenesis data (e.g., alanine scanning). Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics. Apply Bayesian statistics to quantify uncertainty in computational models .

Q. What statistical methods are appropriate for interpreting heterogeneous dose-response data in this compound inhibition studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate confidence intervals. Apply outlier tests (Grubbs’ test) and consider mixed-effects models if batch variability exists. Cross-validate with orthogonal assays (e.g., SPR kinetics) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound data to avoid selective publication bias?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Disclose all experimental conditions, including failed syntheses or inconclusive assays. Use reporting checklists (e.g., ARRIVE for biological studies) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.